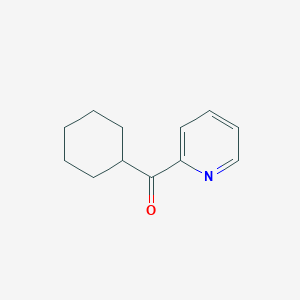

Cyclohexyl 2-pyridyl ketone

Descripción general

Descripción

Cyclohexyl 2-pyridyl ketone is a chemical compound with the CAS Number: 6602-64-8 . It has a molecular weight of 189.26 and its IUPAC name is cyclohexyl (2-pyridinyl)methanone . It appears as a golden oil .

Molecular Structure Analysis

The molecular structure of Cyclohexyl 2-pyridyl ketone is represented by the linear formula C12H15NO . The InChI Code for this compound is 1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2 .Physical And Chemical Properties Analysis

Cyclohexyl 2-pyridyl ketone is a golden oil . It has a molecular weight of 189.26 and its linear formula is C12H15NO .Aplicaciones Científicas De Investigación

Pharmaceuticals Synthesis

Cyclohexyl 2-pyridyl ketone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure is often found in bioactive molecules, including those with antitumor properties and selective COX-2 inhibitors . The ketone group in this compound can undergo further chemical transformations, leading to a wide range of therapeutic agents.

Asymmetric Catalysis

This compound is employed as a precursor for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands, which are essential in asymmetric catalysis . Asymmetric catalysis is pivotal in producing enantiomerically pure substances, which is a critical aspect of modern drug development.

Flow Chemistry

Cyclohexyl 2-pyridyl ketone has been synthesized in a continuous flow method, which is an innovative approach in green chemistry . This method enhances the efficiency of chemical reactions and reduces waste, making the production process more environmentally friendly and cost-effective.

Material Science

In the field of functional materials, the N-heterocyclic structure of Cyclohexyl 2-pyridyl ketone makes it a valuable building block. It can be used to create complex molecules with specific physical properties for use in electronics, coatings, and other advanced materials .

Agrochemicals

The versatility of Cyclohexyl 2-pyridyl ketone extends to the development of agrochemicals. Its reactivity allows for the creation of compounds that can serve as potent pesticides or herbicides, contributing to more efficient and sustainable agricultural practices .

Environmental Applications

Due to its role in green chemistry, Cyclohexyl 2-pyridyl ketone is also involved in environmental applications. It can be used to synthesize compounds that help in the degradation of pollutants or in the development of environmentally benign chemical processes .

Safety and Hazards

Safety data for Cyclohexyl 2-pyridyl ketone suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

It’s known to be used in organic synthesis .

Mode of Action

It’s known to be used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may interact with its targets through bond formation processes.

Biochemical Pathways

Its use in suzuki–miyaura coupling suggests that it may play a role in carbon–carbon bond formation processes .

Pharmacokinetics

A related compound, di(2-pyridyl)ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (dpc), has been studied for its anti-tumor and anti-metastatic properties . The pharmacokinetics of DpC might provide some insights into the potential ADME properties of Cyclohexyl 2-pyridyl ketone.

Result of Action

It’s known to be used in organic synthesis , suggesting that it may contribute to the formation of new organic compounds.

Action Environment

The suzuki–miyaura coupling process, in which it’s used, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may exhibit stability and efficacy under a variety of environmental conditions.

Propiedades

IUPAC Name |

cyclohexyl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJDKOCOTFKBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358850 | |

| Record name | cyclohexyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl(pyridin-2-yl)methanone | |

CAS RN |

6602-64-8 | |

| Record name | Methanone, cyclohexyl-2-pyridinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cyclohexyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

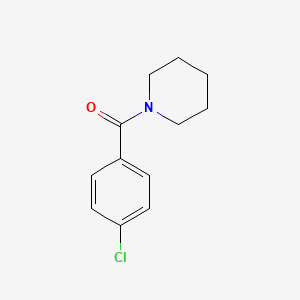

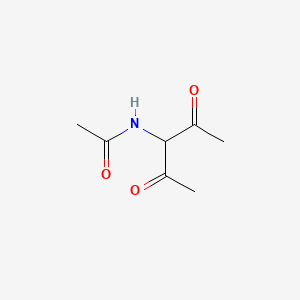

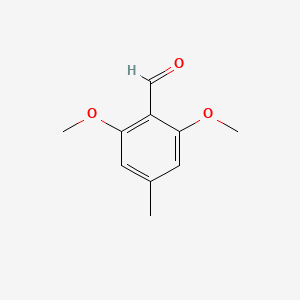

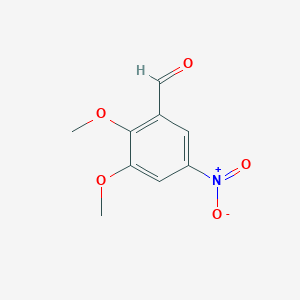

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.